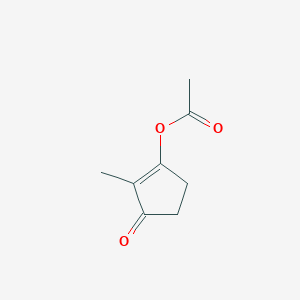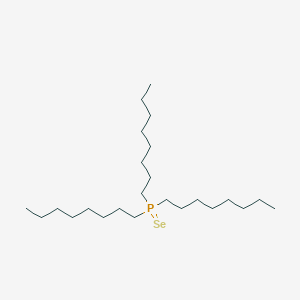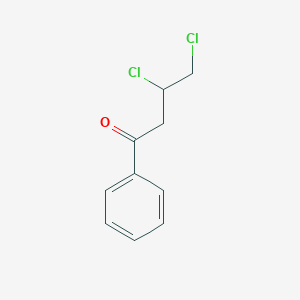
Epichlorhydrin-2-d1
Übersicht
Beschreibung
Epichlorohydrin-2-d1 is a useful research compound. Its molecular formula is C3H5ClO and its molecular weight is 93.53 g/mol. The purity is usually 95%.
The exact mass of the compound Epichlorohydrin-2-d1 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Epichlorohydrin-2-d1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epichlorohydrin-2-d1 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bestimmung in Wasser
Epichlorhydrin-2-d1 wird bei der Entwicklung von Methoden zu seiner Bestimmung in Wasser verwendet . Es wurde ein Verfahren entwickelt, um die Extraktionsbedingungen von Epichlorhydrin in Wasser unter Verwendung der Headspace-Festphasen-Mikroextraktion (HS-SPME) zu optimieren, gefolgt von der Gaschromatographie . Diese Methode wurde auf die Analyse von Wasser aus vier Kläranlagen am Einlauf und Abwasserstrom angewendet .
Abwasserbehandlung
Wasserunlösliche Cyclodextrin-Epichlorhydrin-Polymere wurden auf ihre Umweltanwendungen untersucht, insbesondere in der Abwasserbehandlung . Diese Materialien bilden Einschlusskomplexe mit verschiedenen Schadstoffen durch Wirt-Gast-Wechselwirkungen, was zu ihrer Entfernung aus dem Abwasser führt .
Bodensanierung
Das einzigartige Merkmal von Cyclodextrin-Epichlorhydrin-Polymeren ist ihre Fähigkeit, Einschlusskomplexe mit verschiedenen Schadstoffen zu bilden . Diese Eigenschaft wurde in der Bodensanierung genutzt, bei der diese Polymere zur Entfernung von Schadstoffen aus dem Boden eingesetzt werden .
Luftreinigung
Cyclodextrin-Epichlorhydrin-Polymere wurden auch in der Luftreinigung eingesetzt . Ihre Fähigkeit, Einschlusskomplexe mit Schadstoffen zu bilden, ermöglicht es ihnen, diese Substanzen effektiv aus der Luft zu entfernen .
Konzentration oder Eliminierung von Zielsubstanzen
Diese Polymere wurden verwendet, um Zielsubstanzen wie Cholesterin zu konzentrieren oder zu eliminieren . Dies wird durch die Bildung von Einschlusskomplexen zwischen den Polymeren und den Zielsubstanzen erreicht .
Spurenanalyse in Trinkwasser
This compound wurde bei der Entwicklung von Methoden zu seiner Spurenanalyse in Trinkwasser eingesetzt . Nach der Extraktion mit Methylenchlorid wird Spuren-Epichlorhydrin-2-d1 schnell angereichert .
Wirkmechanismus
Target of Action
Epichlorohydrin-2-d1, also known as 1-chloro-2,3-epoxypropane, is a highly reactive electrophilic compound . It primarily targets nucleophiles, reacting preferably with the epoxide group as well as with the chloride function .
Mode of Action
Epichlorohydrin-2-d1 acts as a directly acting alkylating agent . When it is attacked by nucleophiles, it reacts preferably with the epoxide group as well as with the chloride function . This interaction leads to the formation of chloropropanediols, which may further lead to glycidyls and glycerol derivatives .
Biochemical Pathways
The metabolism of Epichlorohydrin-2-d1 takes place either via hydrolytic formation of 3-chloro-1,2-propanediol (spontaneously or catalyzed by epoxide hydrolase) or alternatively via a coupling to glutathione, forming GSH and mercapturic acid derivatives .
Pharmacokinetics
Epichlorohydrin-2-d1 is readily absorbed after oral, inhalation, or dermal exposures . It is rapidly metabolized, and the preferred reaction leads to the formation of chloropropanediols . The initial elimination half-life is about 2 hours, and total excreta recovery of the radio-labelled chemical is about 91.61% .
Result of Action
The molecular and cellular effects of Epichlorohydrin-2-d1’s action are significant. It causes DNA adducts, is genotoxic in Drosophila, and induces SCE and chromosomal aberrations in mice . The micronucleus and dominant lethal tests led to negative results . Epichlorohydrin-2-d1 is locally carcinogenic in rodents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Epichlorohydrin-2-d1. It is a highly reactive and flammable chemical, and its use in water-treatment resins and coatings makes exposure possible . It is also worth noting that Epichlorohydrin-2-d1 reportedly hydrolyzes readily in aqueous solution, with a hydrolysis half-life of 8.2 days at 20°C and pH 7 .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-2-deuteriooxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLQWZUYTZBJKN-WFVSFCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514729 | |
| Record name | 2-(Chloromethyl)(2-~2~H)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70735-27-2 | |
| Record name | 2-(Chloromethyl)(2-~2~H)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epichlorohydrin-2-d1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Methoxymethyl)phenyl]methanol](/img/structure/B1601313.png)


![(S)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1601323.png)
![8-Bromo-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-B:2',3'-E][1,4]diazepin-6-one](/img/structure/B1601324.png)

![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine](/img/structure/B1601329.png)





